molecular formula C7H13N3O2S B2920961 Pyrazol-5-amine, 4-tert-butylsulfonyl- CAS No. 1036033-16-5

Pyrazol-5-amine, 4-tert-butylsulfonyl-

Cat. No.: B2920961
CAS No.: 1036033-16-5
M. Wt: 203.26
InChI Key: FSZOEVOVCQDFNK-UHFFFAOYSA-N
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Description

Pyrazol-5-amine, 4-tert-butylsulfonyl- is a compound belonging to the class of amino-pyrazoles. Amino-pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound, in particular, features a pyrazole ring substituted with an amino group at the 5-position and a tert-butylsulfonyl group at the 4-position. These structural features make it a valuable building block in the synthesis of various heterocyclic compounds and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazol-5-amine, 4-tert-butylsulfonyl- typically involves the reaction of 5-amino-pyrazoles with tert-butylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile to achieve high yields.

Industrial Production Methods

Industrial production of Pyrazol-5-amine, 4-tert-butylsulfonyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high efficiency and purity of the final product. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Pyrazol-5-amine, 4-tert-butylsulfonyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazines, and sulfonamides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Pyrazol-5-amine, 4-tert-butylsulfonyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting kinases and other enzymes.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Pyrazol-5-amine, 4-tert-butylsulfonyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and tert-butylsulfonyl group play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, which is the basis for its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazol-5-amine, 4-tert-butylsulfonyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The tert-butylsulfonyl group enhances its stability and lipophilicity, making it a valuable intermediate in drug design and synthesis .

Properties

IUPAC Name

4-tert-butylsulfonyl-1H-pyrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-7(2,3)13(11,12)5-4-9-10-6(5)8/h4H,1-3H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZOEVOVCQDFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=C(NN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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